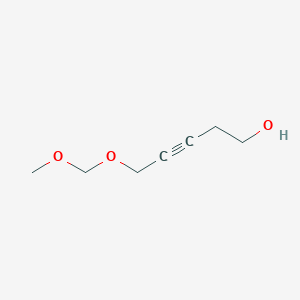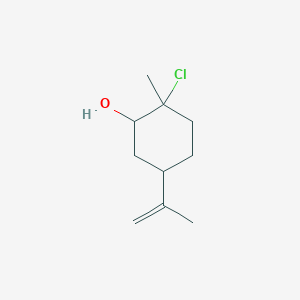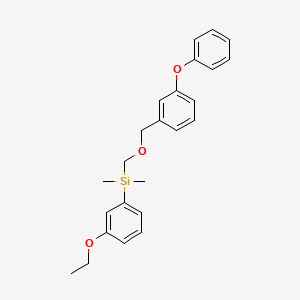![molecular formula C17H14O2 B14336846 1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- CAS No. 110117-34-5](/img/structure/B14336846.png)
1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- is an organic compound with a complex structure that includes an indanone core and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- typically involves the condensation of 2,3-dihydro-1H-inden-1-one with 3-methoxybenzaldehyde. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
Aplicaciones Científicas De Investigación
1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: A simpler analog without the methoxyphenyl group.
2,3-Dihydro-1H-inden-1-one: Another related compound with a similar core structure.
Indane: A bicyclic hydrocarbon that serves as a precursor to various indanone derivatives.
Uniqueness
1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
110117-34-5 |
|---|---|
Fórmula molecular |
C17H14O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-[(3-methoxyphenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C17H14O2/c1-19-15-7-4-5-12(10-15)9-14-11-13-6-2-3-8-16(13)17(14)18/h2-10H,11H2,1H3 |
Clave InChI |
JBFBIBIFVKXKDA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C=C2CC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
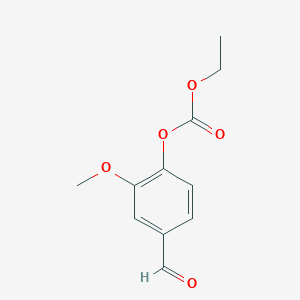
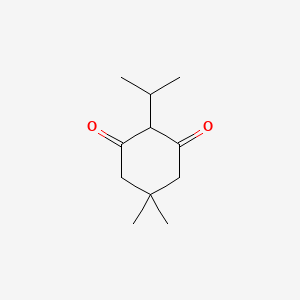
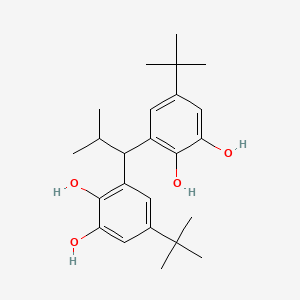
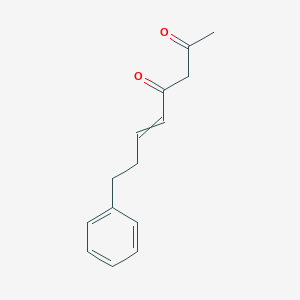
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)
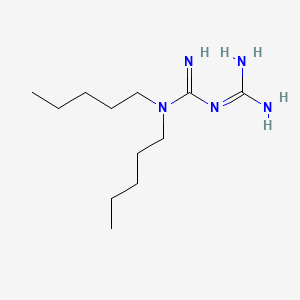
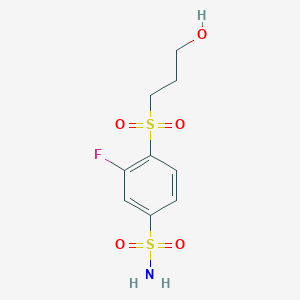
![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)
